Product packaging for 1-(4-Methylphenyl)cyclopropanecarboxamide(Cat. No.:CAS No. 681153-26-4)

1-(4-Methylphenyl)cyclopropanecarboxamide

Cat. No.: B3149911
CAS No.: 681153-26-4
M. Wt: 175.23 g/mol
InChI Key: OSNWXLKGGJLMQS-UHFFFAOYSA-N
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Description

Significance of the Cyclopropane (B1198618) Motif in Organic Chemistry

The cyclopropane ring, the smallest of the cycloalkanes, is a cornerstone of modern molecular design, frequently utilized in drug discovery and development. scientificupdate.com Its significance stems from a unique combination of structural and electronic properties. The three carbon atoms are coplanar, creating a highly strained ring (27.5 kcal mol⁻¹) with 'bent' bonds that possess a high degree of p-character. nbinno.comresearchgate.net This feature imparts olefin-like characteristics in some reactions and provides a rigid, three-dimensional structure that is vastly different from more flexible aliphatic chains. nbinno.comnih.gov

In medicinal chemistry, incorporating a cyclopropane motif allows chemists to exert precise conformational control over a molecule's functional groups. nbinno.com This conformational locking can enhance binding affinity and selectivity for specific biological targets like enzymes or receptors, leading to increased potency. nbinno.comnih.gov Furthermore, the cyclopropane ring often acts as a bioisosteric replacement for other common chemical groups, such as alkenes or gem-dimethyl groups. scientificupdate.comnih.gov This substitution can significantly improve a drug candidate's metabolic stability, as the strong C-H and C-C bonds of the cyclopropane ring are generally more resistant to metabolic degradation pathways like oxidation. scientificupdate.comnbinno.com The strategic use of this motif has been shown to improve various pharmaceutical properties, including membrane permeability, aqueous solubility, and hydrolytic stability, making it a vital tool in the design of next-generation therapeutics. nih.govbohrium.com

Overview of Substituted Cyclopropanecarboxamides as Versatile Building Blocks

Substituted cyclopropanes, and specifically cyclopropanecarboxamides, are recognized as highly versatile building blocks in organic synthesis. acs.org These scaffolds provide a low molecular weight, functionalized core that can be divergently derivatized to produce a wide array of more complex molecules. nih.gov The carboxamide group offers a site for numerous chemical transformations, while the cyclopropane ring provides a stable, stereochemically defined core.

Researchers have developed strategies to synthesize diverse libraries of cyclopropane-containing compounds from a single, bifunctional cyclopropyl (B3062369) precursor. nih.gov The functional groups on the cyclopropane ring or the amide can be modified orthogonally, granting access to a broad scope of topologically varied products. nih.gov This approach is particularly valuable in the early stages of drug discovery, where the rapid generation of molecular diversity is crucial for identifying lead compounds. nih.gov The development of modular and scalable routes to access these building blocks, such as those starting from common reagents like epichlorohydrin, has further enhanced their utility in synthesizing complex structures like substituted cyclopropane amino acids. acs.org The inherent reactivity of the strained ring can also be harnessed for ring-opening reactions, leading to the construction of different acyclic structures with controlled stereochemistry. acs.org

Research Trajectories in Aryl Cyclopropanecarboxamide (B1202528) Chemistry

Current research in the field of aryl cyclopropanecarboxamide chemistry is focused on developing novel and efficient synthetic methodologies to construct increasingly complex and functionally diverse molecules. A significant area of investigation involves the transition metal-catalyzed functionalization of C-H bonds. acs.org For instance, palladium-catalyzed C(sp³)–H activation and arylation of cyclopropanecarboxamides have been developed, allowing for the direct introduction of aryl groups onto the cyclopropane ring. acs.orgdntb.gov.ua These methods often use a directing group, such as the amide moiety itself, to control the regioselectivity of the reaction.

Another major research thrust is the development of enantioselective synthetic methods to produce chiral cyclopropanes with high stereocontrol. Catalytic systems, often employing rhodium or other transition metals, are used for the asymmetric cyclopropanation of olefins with diazoesters, yielding α-aryl-β-aminocyclopropane carboxylic acid derivatives with excellent diastereo- and enantioselectivities. nih.gov These conformationally restricted chiral building blocks are valuable for incorporation into peptides and other bioactive molecules. nih.gov The overarching goal of these research trajectories is to expand the synthetic toolbox available to chemists, enabling the efficient and precise construction of novel aryl cyclopropanecarboxamide-based compounds for applications in medicinal chemistry, materials science, and agrochemistry. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO B3149911 1-(4-Methylphenyl)cyclopropanecarboxamide CAS No. 681153-26-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8-2-4-9(5-3-8)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNWXLKGGJLMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Control and Asymmetric Synthesis in Cyclopropanecarboxamide Chemistry

Diastereoselective and Enantioselective Cyclopropanation Processes

The formation of the cyclopropane (B1198618) ring can be achieved with high levels of stereocontrol through various cyclopropanation reactions. These methods are broadly categorized into those that afford high diastereoselectivity and those that achieve high enantioselectivity, often through the use of chiral catalysts or auxiliaries.

High diastereoselectivity in the synthesis of cyclopropanecarboxamides is often realized by exploiting the inherent steric and electronic properties of the substrates and reagents. The relative orientation of substituents on the newly formed cyclopropane ring is dictated by the transition state geometry of the cyclopropanation reaction.

One common strategy involves the Michael-initiated ring closure (MIRC) reaction. unl.pt In this approach, a nucleophile adds to an α,β-unsaturated amide, followed by an intramolecular ring closure. unl.pt While MIRC reactions of acyclic olefins can be non-stereospecific, leading to the more stable trans-cyclopropane, stereospecificity can be achieved if the ring closure is faster than bond rotation in the intermediate. unl.pt

The use of specific reagents can also direct the diastereoselectivity. For instance, chromium(II) chloride-promoted cyclopropanation of α,β-unsaturated amides has been shown to be completely stereospecific, yielding a single diastereoisomer from either (E)- or (Z)-α,β-enamides. nih.gov Similarly, samarium-promoted cyclopropanation of unmasked (E)- or (Z)-α,β-unsaturated carboxylic acids, a close relative of the target amide, proceeds with complete stereospecificity to give trans- and cis-cyclopropanecarboxylic acids, respectively. organic-chemistry.org This stereochemical outcome is attributed to the coordination of the samarium carbenoid to the carboxyl group, which stabilizes the transition state. organic-chemistry.org

Furthermore, the inherent stereochemistry of a substrate can be used to direct the diastereoselectivity of a subsequent cyclopropanation. In a multi-step sequence involving an aldol (B89426) reaction followed by cyclopropanation and a retro-aldol reaction, the 'temporary' β-hydroxyl stereocenter created in the initial aldol step directs the stereochemical outcome of the cyclopropanation. rsc.org

Recent advancements have also demonstrated that electrochemical methods can achieve high diastereoselectivity. The formal coupling of carbon pronucleophiles and unactivated alkenes, mediated by electrochemically generated dicationic adducts of thianthrene, proceeds with high diastereoselectivity to form cyclopropanes. nih.gov

Below is a table summarizing various methods for achieving high diastereoselectivity in cyclopropane synthesis, which are applicable to the synthesis of cyclopropanecarboxamides.

Reaction TypeReagent/CatalystSubstrateKey Feature
Michael-Initiated Ring Closure (MIRC)Various Nucleophilesα,β-Unsaturated AmidesRing closure faster than bond rotation leads to stereospecificity. unl.pt
Chromium-Promoted CyclopropanationCrCl₂(E)- or (Z)-α,β-EnamidesCompletely stereospecific, yielding a single diastereoisomer. nih.gov
Samarium-Promoted CyclopropanationSm/CHI₃(E)- or (Z)-α,β-Unsaturated Carboxylic AcidsStereospecific formation of trans and cis products, respectively. organic-chemistry.org
Directed CyclopropanationTemporary Stereocentersyn-Aldol ProductsThe β-hydroxyl group directs the stereochemistry of the cyclopropanation. rsc.org
Electrochemical CyclopropanationElectrolysis/ThianthreneAlkenes and Carbon PronucleophilesHigh diastereoselectivity through alkenyl thianthrenium intermediates. nih.gov

The synthesis of enantiomerically enriched cyclopropanecarboxamides is a key objective, often achieved through asymmetric catalysis. This involves the use of a chiral catalyst, typically a metal complex coordinated to a chiral ligand, to control the stereochemical outcome of the cyclopropanation reaction.

A variety of transition metals, including copper, rhodium, gold, and cobalt, have been employed in catalytic asymmetric cyclopropanation reactions. researchgate.netacs.org These metals, when complexed with chiral ligands, can create a chiral environment around the reactive metal-carbene intermediate, leading to facial discrimination of the alkene and enantioselective formation of the cyclopropane ring. acsgcipr.org

Rhodium(II) complexes are particularly effective catalysts for the decomposition of diazo compounds to generate carbenes for cyclopropanation. Chiral dirhodium(II) carboxamides have been used to catalyze intermolecular cyclopropanation reactions with chiral diazoacetate esters, demonstrating stereodifferentiation. emory.edu Computational studies on rhodium(I) catalyzed cyclopropanation have provided insights into the mechanism, suggesting that diastereoselectivity is determined during the coordination of the styrene (B11656) to the Rh(I) carbenoid, with steric interactions playing a crucial role. researchgate.net

Gold(I)-carbene complexes have also emerged as powerful catalysts for enantioselective cyclopropanation. nih.gov By optimizing reaction conditions, high enantioselectivity can be achieved in the reaction of olefins and propargylic esters. nih.gov

Engineered enzymes, such as myoglobin (B1173299) variants, have been developed as biocatalysts for asymmetric cyclopropanation. These biocatalysts can provide access to specific enantiomers of cyclopropane-containing compounds with high diastereo- and enantioselectivity. nih.gov

The following table highlights some examples of enantioselective catalysis in cyclopropanation.

MetalChiral Ligand/Catalyst SystemSubstratesKey Finding
RhodiumChiral Dirhodium(II) CarboxamidesChiral Diazoacetate Esters, AlkenesStereodifferentiation in intermolecular cyclopropanation. emory.edu
RhodiumChiral-at-metal Rh(III) complexVinyl sulfoxonium ylides, α,β-unsaturated 2-acylimidazolesHighly efficient asymmetric Michael addition-initiated ring-closure. acs.org
GoldChiral Gold(I)-Carbene ComplexesOlefins, Propargylic EstersHigh enantioselectivity achievable with optimized conditions. nih.gov
CobaltChiral vic-Dioximatocobalt(II) ComplexesStyrenes, DiazoacetatesEnantioselective carbenoid cyclopropanation. acs.org
ScandiumN,N′-Dioxide-Scandium(III) ComplexVinyl Ketones, α-DiazoestersEnantioselective cyclopropanation and C-H insertion reactions. rsc.org
Engineered MyoglobinMyoglobin VariantsStyrene Derivatives, Diazo CompoundsHigh trans-(1R,2R) or trans-(1S,2S) selectivity and catalytic activity. nih.gov

The use of chiral auxiliaries is a well-established strategy for achieving stereocontrol in asymmetric synthesis. nih.gov In this approach, a chiral molecule is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed.

For the synthesis of chiral cyclopropanecarboxamides, a chiral amine can be used to form an amide with the cyclopropanecarboxylic acid precursor. The chiral auxiliary then directs the cyclopropanation reaction to occur from a specific face of the molecule, leading to a diastereomerically enriched product. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched cyclopropanecarboxamide (B1202528).

For example, camphorpyrazolidinone has been used as a chiral auxiliary in the diastereoselective cyclopropanation of α,β-unsaturated amides with sulfur ylides, achieving high diastereoselectivity. chemrxiv.org Similarly, pseudoephenamine has been shown to be a versatile chiral auxiliary for asymmetric synthesis, exhibiting remarkable stereocontrol in various reactions. nih.gov

A novel strategy combines the use of a chiral auxiliary with substrate-directable reactions. rsc.org This involves a three-step sequence of an aldol reaction, cyclopropanation, and a retro-aldol reaction. The chiral auxiliary controls the stereochemistry of the initial aldol reaction, and the resulting hydroxyl group then directs the diastereoselectivity of the cyclopropanation. rsc.org

Another innovative approach involves the use of a catalytically formed chiral auxiliary. nih.gov In this method, a chiral auxiliary is generated in situ through a catalytic enantioselective reaction, which then controls the stereochemistry of a subsequent diastereoselective cyclopropanation. nih.gov

Chiral AuxiliaryReaction TypeKey Feature
CamphorpyrazolidinoneCyclopropanation with Sulfur YlideHigh diastereoselectivity in the formation of cyclopropyl (B3062369) amides. chemrxiv.org
PseudoephenamineVarious Asymmetric ReactionsVersatile auxiliary providing high stereocontrol. nih.gov
OxazolidinoneAldol-Cyclopropanation-Retro-Aldol SequenceThe auxiliary controls the initial aldol reaction, which in turn directs cyclopropanation. rsc.org
Catalytically Formed OxazolidineDiastereoselective CyclopropanationAn enantiomerically enriched auxiliary is formed catalytically before directing the cyclopropanation. nih.gov

Stereospecific Transformations of Precursors to Cyclopropanecarboxamides

Stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, are highly valuable in organic synthesis. For the preparation of stereochemically defined cyclopropanecarboxamides, transformations of precursors that proceed with high stereospecificity are crucial.

The Simmons-Smith reaction, a well-known method for cyclopropanation, is a stereospecific process. youtube.com The reaction of an alkene with a carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, proceeds via a concerted mechanism, resulting in a syn-addition to the double bond. youtube.comwikipedia.org Therefore, a cis-alkene will yield a cis-cyclopropane, and a trans-alkene will give a trans-cyclopropane. wikipedia.org This principle can be applied to the synthesis of cyclopropanecarboxamide precursors.

Similarly, cyclopropanation reactions involving the decomposition of diazo compounds catalyzed by transition metals can be stereospecific. researchgate.net The addition of the carbene to the alkene is often a concerted, cheletropic reaction, preserving the stereochemistry of the alkene in the cyclopropane product. wikipedia.org

The stereospecificity of certain ring-opening reactions of cyclopropenes can also be exploited. The carbometalation of cyclopropenes can proceed with high diastereoselectivity, and the resulting cyclopropyl metal species can undergo further stereospecific transformations. acs.org

Furthermore, as mentioned previously, the chromium(II) chloride-promoted cyclopropanation of α,β-unsaturated amides is a completely stereospecific process, providing a direct route to diastereomerically pure cyclopropanecarboxamides. nih.gov The samarium-promoted cyclopropanation of α,β-unsaturated carboxylic acids also exhibits complete stereospecificity. organic-chemistry.org

Mechanistic Insights into Stereocontrol in Cyclopropanecarboxamide Synthesis

Understanding the mechanism of stereocontrol is fundamental to the rational design of new and improved synthetic methods. Computational studies, particularly using Density Functional Theory (DFT), have provided valuable insights into the transition states and intermediates that govern the stereochemical outcome of cyclopropanation reactions.

In enzyme-catalyzed cyclopropanations, the high stereocontrol is attributed to a combination of factors within the enzyme's active site. nih.gov These include the enforcement of a specific conformation of the heme-bound carbene and the control of the olefin's attack geometry through steric hindrance, van der Waals forces, and π-π interactions. nih.gov Mechanistic investigations of myoglobin-catalyzed cyclopropanation have revealed a complex interplay between productive and unproductive pathways, highlighting the rate-determining nature of carbene formation. utdallas.edu

For metal-catalyzed reactions, the structure of the metal-carbene intermediate and its interaction with the incoming alkene are key determinants of stereoselectivity. DFT studies on rhodium(I)-catalyzed cyclopropanation have shown that the diastereoselectivity is determined at the stage of alkene coordination to the metal carbenoid, with steric clashes disfavoring the formation of the trans product. researchgate.net In the case of boron-catalyzed cyclopropanation, steric hindrance between the aryl group of the styrene and the bulky catalyst has been identified as the origin of diastereoselectivity. acs.org

The mechanism of the Simmons-Smith reaction is concerted, which accounts for its stereospecificity. youtube.com The two new carbon-carbon bonds are formed simultaneously, without the formation of a freely rotating intermediate. youtube.com

In chiral Lewis acid-catalyzed reactions, the catalyst coordinates to the substrate, creating a chiral environment that directs the approach of the reagent. For example, in the enantioselective cyclopropanation of vinyl ketones, a N,N′-dioxide-scandium(III) complex is believed to create a chiral pocket that controls the facial selectivity of the reaction. rsc.org

Chiral Resolution Methodologies for Enantiopure Cyclopropanecarboxamide Derivatives

While asymmetric synthesis is the preferred method for obtaining enantiomerically pure compounds, chiral resolution remains a valuable technique for separating racemic mixtures. wikipedia.org This is particularly useful when a direct asymmetric synthesis is not available or is inefficient.

The most common method of chiral resolution involves the formation of diastereomeric derivatives. wikipedia.org For a racemic cyclopropanecarboxamide, this could involve reaction with a chiral acid or base to form diastereomeric salts. These salts, having different physical properties, can then be separated by techniques such as fractional crystallization. wikipedia.orglibretexts.org After separation, the chiral resolving agent is removed to yield the individual enantiomers of the cyclopropanecarboxamide.

Chiral chromatography is another powerful technique for the separation of enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus separation. youtube.com Polysaccharide-based CSPs are widely used for the resolution of a variety of chiral compounds, including those with amide functionalities. nih.govnih.gov High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for both analytical and preparative-scale chiral separations. wvu.eduregistech.com

Capillary electrophoresis (CE) is another technique that can be used for chiral separations. nih.gov In this method, a chiral selector is added to the running buffer, which forms transient diastereomeric complexes with the enantiomers, leading to different electrophoretic mobilities and separation. wvu.edu

Resolution MethodPrincipleApplication to Cyclopropanecarboxamides
Diastereomeric Salt FormationFormation of separable diastereomeric salts with a chiral resolving agent. wikipedia.orgReaction with a chiral acid or base, followed by crystallization and removal of the resolving agent. libretexts.org
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase. youtube.comSeparation of racemic cyclopropanecarboxamide on a column with a chiral stationary phase (e.g., polysaccharide-based). nih.govnih.gov
Chiral Capillary Electrophoresis (CE)Formation of transient diastereomeric complexes with a chiral selector in the buffer. wvu.eduSeparation of enantiomers based on different electrophoretic mobilities. nih.gov

Chemical Reactivity and Functional Group Transformations of 1 4 Methylphenyl Cyclopropanecarboxamide and Its Analogues

Reactivity of the Cyclopropane (B1198618) Ring System in Substituted Amides

The high ring strain of approximately 29 kcal/mol makes the cyclopropane ring susceptible to various ring-opening reactions, a characteristic that is central to its synthetic applications. harvard.edu The reactivity is further influenced by the nature of the substituents on the ring.

Ring-Opening Reactions and Subsequent Transformations

The cleavage of a C-C bond in the cyclopropane ring is a common transformation, often initiated by electrophiles, nucleophiles, or radical species. youtube.com For cyclopropyl (B3062369) amides, ring-expanding reactions have been observed. For instance, treatment of cyclopropyl amides with triphenylphosphine (B44618) and a carbon tetrahalide can lead to the formation of N-substituted pyrrolidin-2-ones in good yields. nih.gov This reaction is proposed to proceed through an in situ generated imidoyl halide, which facilitates the ring expansion.

In the presence of a Lewis acid like aluminum chloride, N-cyclopropyl-amides can undergo a ring-opening rearrangement to afford N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. rsc.org The proposed mechanism involves a "Heine-type" aziridine (B145994) intermediate followed by the formation of a C-Cl or C-O bond. rsc.org Furthermore, oxidative radical ring-opening reactions of cyclopropane derivatives have been developed, providing access to a variety of functionalized acyclic structures. nih.gov For example, photoredox catalysis can initiate a cascade of alkylation, ring-opening, and cyclization of cyclopropyl olefins. nih.gov

The regioselectivity of the ring-opening is a critical aspect and is often dictated by the substituents on the cyclopropane ring. In some cases, the reaction proceeds towards the less substituted carbon, while in others, electronic effects of the substituents play a significant role. acs.org

Palladium(II)-Catalyzed sp³ C–H Arylation Followed by Ring Opening

Palladium-catalyzed C–H activation has emerged as a powerful tool for the functionalization of otherwise inert C-H bonds. In the context of cyclopropanecarboxamides, the amide group can act as a directing group to facilitate the arylation of the tertiary C(sp³)–H bond of the cyclopropane ring. This methodology allows for the construction of a chiral quaternary carbon center on the cyclopropane ring with high enantioselectivity. acs.orgacs.org The reaction typically employs aryl iodides as the coupling partner and has a broad substrate scope, tolerating various functional groups. acs.org

While the primary focus of these reactions is often the synthesis of arylated cyclopropanes, subsequent ring-opening of the functionalized cyclopropane can lead to more complex acyclic structures. acs.org The strategic combination of C-H activation and ring-opening provides a powerful approach for the synthesis of intricate molecular architectures from simple starting materials.

Functionalization of the Amide Moiety

The amide group in 1-(4-methylphenyl)cyclopropanecarboxamide and its analogues is a versatile functional handle that can undergo a variety of transformations.

Oxidation and Reduction Reactions of the Carboxamide Group

The carboxamide group can be subjected to both oxidation and reduction. While specific examples for this compound are not detailed in the provided context, general transformations of amides are well-established. Reduction of the amide can lead to the corresponding amine, providing a route to cyclopropylmethylamines. Conversely, while direct oxidation of the amide is less common, transformations of the amide to other functional groups can be considered as formal oxidations.

Nucleophilic and Electrophilic Substitution Reactions on the Amide Nitrogen

The nitrogen atom of the amide group can participate in both nucleophilic and electrophilic substitution reactions. Nucleophilic substitution on the amide nitrogen is a key step in various synthetic methodologies. For instance, a protocol for the formal nucleophilic substitution of 2-bromocyclopropylcarboxamides with secondary amides has been developed, offering a convergent and highly diastereoselective synthesis of trans-β-aminocyclopropane carboxylic acid derivatives. nih.gov A wide range of nitrogen nucleophiles, including carboxamides, sulfonamides, azoles, and anilines, can be effectively used in the formal substitution of bromocyclopropanes. nih.gov

Electrophilic amination, where the nitrogen source acts as an electrophile, provides an alternative approach to C-N bond formation. wikipedia.orgnih.gov This umpolung strategy often involves the use of amines substituted with electron-withdrawing groups. wikipedia.orgnih.gov While direct electrophilic substitution on the amide nitrogen of this compound itself is not explicitly described, the principles of electrophilic amination could potentially be applied to derivatives of this compound.

Transformations of Aromatic Substituents on Cyclopropanecarboxamides

The 4-methylphenyl group on this compound offers another site for chemical modification. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents onto the aromatic ring. The methyl group can also be a handle for functionalization, for instance, through benzylic bromination followed by nucleophilic substitution.

Furthermore, palladium-catalyzed cross-coupling reactions are a powerful tool for modifying the aromatic ring. For example, palladium-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide can produce cyclopropyl arenes in good yields. organic-chemistry.org This suggests that if the aromatic ring of the cyclopropanecarboxamide (B1202528) were to be functionalized with a halide or triflate, further diversification through cross-coupling reactions would be feasible.

The interplay between the reactivity of the cyclopropane ring, the amide moiety, and the aromatic substituent makes this compound and its analogues valuable building blocks in organic synthesis, enabling the construction of a wide array of complex and functionally diverse molecules.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) for Further Derivatization

Cross-coupling reactions are powerful tools for forging carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the this compound core. These palladium-catalyzed reactions typically involve the modification of the aryl group, requiring an appropriate halide or triflate handle to be present on the phenyl ring.

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com For analogues of this compound, where the methyl group is replaced by a halogen (e.g., bromine or iodine), this reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents. nih.govnih.govresearchgate.net The reaction is known for its mild conditions and tolerance of various functional groups, making it highly suitable for late-stage derivatization. libretexts.orgyoutube.com

The Buchwald-Hartwig amination provides a direct route to form carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals. wikipedia.orgorganic-chemistry.orglibretexts.org Starting with a halogenated analogue of this compound, this reaction enables the introduction of primary or secondary amines, as well as a variety of nitrogen-containing heterocycles. wikipedia.orgnih.govresearchgate.net The development of sophisticated phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of even challenging substrates under relatively mild conditions. organic-chemistry.org

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction, co-catalyzed by palladium and copper, would allow for the introduction of alkynyl groups onto the phenyl ring of a halogenated 1-arylcyclopropanecarboxamide analogue. wikipedia.orgyoutube.com These resulting alkynyl derivatives can serve as versatile intermediates for further transformations.

Table 1: Overview of Cross-Coupling Reactions for Derivatization

Reaction Coupling Partners Bond Formed Key Features
Suzuki-Miyaura Aryl/vinyl boronic acid/ester + Aryl/vinyl halide/triflate C(sp²)–C(sp²) or C(sp²)–C(sp) Mild conditions, high functional group tolerance
Buchwald-Hartwig Amine + Aryl halide/triflate C(sp²)–N Wide range of amines, applicable to complex molecules
Sonogashira Terminal alkyne + Aryl/vinyl halide C(sp²)–C(sp) Forms conjugated enynes and arylalkynes

Electrophilic Aromatic Substitution Patterns

The tolyl group of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for modifying aromatic rings. dalalinstitute.commasterorganicchemistry.comyoutube.comlibretexts.orgkhanacademy.org The outcome of these reactions is dictated by the directing effects of the substituents already present on the benzene (B151609) ring: the methyl group and the cyclopropylcarboxamide group.

The methyl group is a well-established ortho-, para-directing activator. The cyclopropyl group, due to the high p-character of its C-C bonds, can also donate electron density to the aromatic ring, behaving as an activating group. The amide functionality, depending on the reaction conditions, can be either activating or deactivating. The interplay of these electronic effects will determine the regioselectivity of the substitution.

Common EAS reactions include:

Nitration: Introduction of a nitro group (–NO₂) using a mixture of nitric acid and sulfuric acid. youtube.comyoutube.com

Halogenation: Introduction of a halogen (e.g., –Br, –Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (–SO₃H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively.

The positions ortho to the methyl group (positions 3 and 5) and ortho to the cyclopropylcarboxamide group (positions 3 and 5) are electronically activated. Given that the para position is already occupied by the methyl group, electrophilic attack is most likely to occur at the 3 and 5 positions. Steric hindrance from the relatively bulky cyclopropylcarboxamide group might influence the ratio of the possible isomeric products.

Diversification Strategies via Remote Functionalization

Remote functionalization strategies offer a modern approach to modify molecules at positions that are not easily accessible through traditional methods. These techniques are particularly valuable for complex molecules like this compound, allowing for precise modifications of the cyclopropyl ring.

C(sp³)–H Bond Functionalization

The direct functionalization of C(sp³)–H bonds is a rapidly evolving field in organic synthesis that allows for the conversion of typically unreactive C-H bonds into new functional groups. nih.govacs.org In the context of this compound and its analogues, the C–H bonds of the cyclopropane ring are targets for such transformations. acs.orgnih.govorganic-chemistry.org

Palladium-catalyzed C–H activation has emerged as a powerful strategy for the arylation of cyclopropanes. nih.govacs.org These reactions often employ a directing group to guide the catalyst to a specific C–H bond. For cyclopropanecarboxamides, the amide group itself can act as a directing group, facilitating the functionalization of the C–H bonds on the cyclopropyl ring. rsc.org This approach enables the introduction of aryl or other groups onto the strained ring system, providing access to novel and structurally diverse compounds. nih.govchemrxiv.org The development of chiral ligands for these reactions has also enabled enantioselective C–H activation, leading to the synthesis of enantioenriched cyclopropane derivatives. nih.govacs.orgnih.gov

Table 2: Research Findings in C(sp³)–H Functionalization of Cyclopropanes

Study Focus Catalyst/Reagent Key Finding
Enantioselective C–H Activation Pd(II) with mono-N-protected amino acid ligands Achieved enantioselective C–H/R–BXn cross-coupling with various boron reagents. nih.gov
Picolinamide-Enabled C–H Arylation Pd catalyst with silver additive or pivalic acid Efficient C–H arylation of cyclopropanes with aryl iodides, yielding cis-substituted products. acs.org
Asymmetric C–H Functionalization Pd(II) with Ile-NH₂ auxiliary Diastereoselective β-methylene C(sp³)–H bond activation and cross-coupling with aryl iodides. rsc.org

Selective Derivatization of Functional Handles

The functional handles present in this compound, namely the amide nitrogen and the methyl group on the phenyl ring, offer opportunities for selective derivatization.

The amide nitrogen can undergo various transformations. For instance, N-alkylation can be achieved under basic conditions using alkyl halides, leading to secondary or tertiary amides. nih.gov This modification can influence the compound's physical and biological properties.

The methyl group on the tolyl moiety is another site for functionalization. It can be oxidized to an aldehyde, a carboxylic acid, or a benzylic alcohol using appropriate oxidizing agents. researchgate.netresearchgate.net For example, selective oxidation of the methyl group could provide a handle for further coupling reactions or for the introduction of new pharmacophoric elements. These transformations would lead to a new set of analogues with potentially different biological activities.

Advanced Spectroscopic Characterization and Structural Elucidation of Aryl Cyclopropanecarboxamides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopic Analysis

The proton (¹H) NMR spectrum of 1-(4-Methylphenyl)cyclopropanecarboxamide provides a detailed map of the proton environments within the molecule. The spectrum is characterized by distinct signals for the aromatic protons of the p-tolyl group, the methyl protons, the amide protons, and the diastereotopic protons of the cyclopropyl (B3062369) ring.

The aromatic protons on the para-substituted phenyl ring typically appear as two distinct doublets in the downfield region of the spectrum, a consequence of ortho-coupling. The protons on the carbons adjacent to the cyclopropyl group (H-2' and H-6') and the protons on the carbons adjacent to the methyl group (H-3' and H-5') are chemically non-equivalent and give rise to this pattern. The methyl group protons on the tolyl substituent present as a sharp singlet further upfield.

A key feature of the ¹H NMR spectrum is the signals corresponding to the cyclopropyl protons. Due to the rigid, strained nature of the three-membered ring and the presence of a chiral center at the quaternary carbon C-1, the four methylene (B1212753) protons of the cyclopropyl ring are diastereotopic. This results in complex splitting patterns, typically appearing as multiplets. The amide (-CONH₂) protons are also observable and can exhibit broad signals due to quadrupole effects of the nitrogen atom and potential hydrogen bonding.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.15d2HAr-H (H-2', H-6')
7.08d2HAr-H (H-3', H-5')
6.85br s1HNH
5.45br s1HNH
2.28s3HCH₃
1.48m2Hcyclopropyl-H
1.05m2Hcyclopropyl-H

Note: The chemical shifts for the amide protons can vary depending on the solvent and concentration.

¹³C NMR Spectroscopic Analysis

The carbon-13 (¹³C) NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of this compound. The spectrum shows distinct resonances for each unique carbon atom in the molecule.

The carbonyl carbon of the amide group is typically observed as the most downfield signal due to the strong deshielding effect of the oxygen atom. The aromatic carbons of the p-tolyl ring give rise to several signals in the aromatic region of the spectrum. The quaternary carbon (C-1') attached to the cyclopropyl ring and the carbon bearing the methyl group (C-4') usually show lower intensity signals. The carbons of the cyclopropyl ring appear at characteristic upfield chemical shifts, a hallmark of these strained ring systems. The methyl carbon of the tolyl group resonates at the most upfield position in the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
176.1C=O
138.3C-1'
136.0C-4'
129.0C-3', C-5'
128.8C-2', C-6'
31.8C-1
20.8CH₃
16.5C-2, C-3

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Infrared (IR) Spectroscopic Analysis

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The most prominent features include the N-H stretching vibrations of the primary amide, the C=O stretching of the amide carbonyl group, and the C-H stretching vibrations of the aromatic and aliphatic moieties.

The primary amide group gives rise to two distinct N-H stretching bands in the region of 3400-3100 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes. A strong absorption band, known as the Amide I band, is observed around 1645 cm⁻¹ and is primarily due to the C=O stretching vibration. The Amide II band, resulting from N-H bending and C-N stretching, appears near 1610 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and cyclopropyl groups appear just below this value.

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3350StrongN-H stretch (asymmetric)
3180StrongN-H stretch (symmetric)
1645StrongC=O stretch (Amide I)
1610MediumN-H bend (Amide II)
820Strongp-disubstituted benzene (B151609) C-H bend

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass measurement can be used to confirm the molecular formula of the compound, which is C₁₁H₁₃NO.

In the mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to the molecular weight of the compound. Fragmentation of the molecular ion can also provide valuable structural information. Common fragmentation pathways for this molecule could include the loss of the amide group, cleavage of the cyclopropyl ring, or fragmentation of the tolyl group.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound

IonCalculated m/zFound m/z
[M+H]⁺176.1075176.1070

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography stands as the most definitive and powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. thieme-connect.de This method is unparalleled in its ability to provide precise information on bond lengths, bond angles, and torsional angles, which collectively define the conformation of a molecule. For chiral molecules, such as many aryl cyclopropanecarboxamides, X-ray crystallography is the gold standard for establishing both relative and absolute stereochemistry. soton.ac.ukresearchgate.net The prerequisite for such an analysis is the availability of a single crystal of suitable quality and size, typically in the range of 0.1 to 0.5 mm. thieme-connect.de

The fundamental principle of X-ray crystallography involves irradiating a crystal with a beam of X-rays. The electrons within the atoms of the crystal scatter the X-rays, creating a diffraction pattern of varying intensities. By analyzing this pattern, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of individual atoms are determined, revealing the complete molecular structure. thieme-connect.de

For molecules with multiple stereocenters, X-ray crystallography routinely elucidates the relative configuration, that is, the spatial arrangement of different stereocenters within the same molecule relative to each other. However, determining the absolute configuration—the exact spatial arrangement of atoms or groups in a chiral molecule—requires a more nuanced application of the technique. The determination of absolute configuration is possible due to a phenomenon known as anomalous dispersion or anomalous scattering. thieme-connect.de This occurs when the frequency of the incident X-rays is close to the natural absorption frequency of an atom, particularly a heavy atom, within the crystal. thieme-connect.desoton.ac.uk This effect allows for the differentiation between a chiral molecule and its mirror image (enantiomer). The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the assigned absolute configuration; a value close to 0 suggests the correct assignment, while a value near 1 indicates that the inverted structure is correct. researchgate.net

A typical X-ray crystallographic analysis would yield a comprehensive set of data, as illustrated in the hypothetical table below for a representative aryl cyclopropanecarboxamide (B1202528).

Table 1: Illustrative Crystallographic Data for an Aryl Cyclopropanecarboxamide

Parameter Example Value
Chemical Formula C₁₁H₁₃NO
Molecular Weight 175.23
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.567(2)
b (Å) 5.891(1)
c (Å) 15.234(3)
β (°) 109.45(1)
Volume (ų) 893.4(3)
Z 4
Calculated Density (g/cm³) 1.301
R-factor (%) 4.5

This table is for illustrative purposes only and does not represent experimentally determined data for this compound.

The data presented in such a table provides a complete description of the crystal lattice and the arrangement of molecules within it. Parameters like the unit cell dimensions (a, b, c, β) and the space group define the crystal's symmetry and packing. The R-factor is an indicator of the quality of the structural refinement, with lower values signifying a better fit between the experimental data and the final structural model. Crucially for chiral compounds, the Flack parameter would provide confidence in the assigned absolute stereochemistry. researchgate.net Therefore, should a suitable single crystal of this compound be obtained, X-ray crystallography would be the definitive method to elucidate its precise three-dimensional structure and, if chiral, its absolute configuration.

Computational and Theoretical Investigations of Cyclopropanecarboxamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For 1-(4-Methylphenyl)cyclopropanecarboxamide, these calculations can predict its geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Conformational Preferences and Energy Barriers

Density Functional Theory (DFT) has become a primary tool for investigating the conformational landscapes of organic molecules due to its balance of accuracy and computational cost. For molecules like this compound, with multiple rotatable bonds, DFT calculations can identify the most stable conformers and the energy barriers between them.

Studies on related systems, such as substituted cyclopropanes and aromatic amides, provide a framework for understanding the conformational preferences of this compound. For instance, DFT studies on substituted cyclopropanes have shown that the reaction pathway for processes like hydroboration proceeds via three-centered transition states, with the stability of these states influenced by the substituents on the cyclopropane (B1198618) ring. researchgate.net The conformational preferences of N,N-di-Boc amides have also been investigated, revealing that twisting of the amide bond can be induced and controlled by bulky substituents, a feature that could be relevant to the interaction between the cyclopropyl (B3062369) and amide groups in the target molecule.

The following table illustrates typical energy barriers for internal rotation in amides, as determined by computational methods.

MoleculeRotational Barrier (kJ/mol)Computational Method
Formamide~75-84Ab initio
Acetamide~79-88Ab initio
Diacetamide (B36884)41-45Ab initio (STO-3G)

This data is illustrative and based on general findings for simple amides. researchgate.net

Ab Initio and Higher-Level Computational Approaches for Structural Stability

Ab initio and other high-level computational methods offer a more rigorous treatment of electron correlation than standard DFT, leading to more accurate predictions of molecular structures and stabilities. These methods, while computationally more intensive, are invaluable for benchmarking DFT results and for studying systems where electron correlation is particularly important.

Investigations into the conformational preferences of amides like diacetamide using ab initio methods have successfully predicted the relative energies of different conformers and the barriers to their interconversion. researchgate.net For example, calculations have shown that for diacetamide, the E,Z conformer is the most stable, with the Z,Z and E,E conformers being higher in energy. researchgate.net Such studies highlight the role of steric and electrostatic interactions in determining structural stability. researchgate.net Although direct ab initio studies on this compound are not prevalent in the literature, the principles derived from studies on simpler amides and cyclopropane derivatives are directly applicable. researchgate.netresearchgate.net

Normal Coordinate Analysis for Vibrational Assignments

Normal Coordinate Analysis (NCA) is a powerful technique used to assign and interpret vibrational spectra. When combined with quantum chemical calculations, typically DFT, NCA can provide a detailed description of the atomic motions associated with each vibrational mode. This is crucial for understanding the complex vibrational spectra of molecules like this compound, which contains both a rigid aromatic ring and a strained cyclopropyl group, as well as a flexible amide linkage.

The process involves calculating the vibrational frequencies and force constants at a given level of theory. The potential energy distribution (PED) is then analyzed to determine the contribution of each internal coordinate (such as bond stretches, angle bends, and torsions) to a particular normal mode. Studies on N-methylacetamide (NMA) have demonstrated the utility of DFT-based NCA in assigning the characteristic amide I, II, and III bands. nih.govscispace.com These studies show that the frequencies of these bands are sensitive to the local environment and hydrogen bonding. nih.govscispace.com For this compound, NCA would be instrumental in distinguishing the vibrational modes of the tolyl group, the cyclopropane ring, and the carboxamide moiety.

The following table provides a general overview of the characteristic vibrational frequencies for functional groups present in this compound.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amide (C=O)Amide I (stretch)1630-1680
Amide (N-H)Amide II (bend)1520-1570
Cyclopropane (C-H)Stretch~3080
Aromatic Ring (C=C)Stretch1450-1600

This data is generalized from typical infrared spectroscopy correlation tables.

Molecular Modeling of Reaction Mechanisms and Transition States

Molecular modeling is a critical tool for elucidating the intricate details of chemical reaction mechanisms, including the identification of transient intermediates and the characterization of transition states.

Computational Probing of Stereoselective Deprotonation Pathways

Computational methods have been successfully employed to understand and predict the stereoselectivity of deprotonation reactions in cyclopropanecarboxamides. Although specific studies on this compound are not widely reported, research on analogous systems provides significant insights. For example, the enantioselective deprotonation of N,N-diisopropyl-1-methylcyclopropanecarboxamide with organolithium bases in the presence of chiral ligands like (-)-sparteine (B7772259) has been computationally modeled. These studies have been instrumental in identifying the key transition states that govern the stereochemical outcome of the reaction.

Theoretical Prediction of Structure-Selectivity Relationships in Cyclopropanecarboxamides

The prediction of how a molecule's structure relates to its biological selectivity is a cornerstone of modern medicinal chemistry. For cyclopropanecarboxamide (B1202528) systems, including this compound, computational methods are invaluable for elucidating these relationships. Quantitative Structure-Activity Relationship (QSAR) studies, particularly three-dimensional QSAR (3D-QSAR), are powerful tools in this regard. These methods aim to establish a statistically significant correlation between the physicochemical properties of a series of compounds and their biological activities. nih.govfrontiersin.org

A typical 3D-QSAR study on a series of this compound analogs would involve the following steps:

Conformational Analysis and Alignment: The three-dimensional structures of the molecules are generated and their various possible conformations are explored. This can be achieved using molecular mechanics force fields. mdpi.com A crucial step is the alignment of the molecules, which is often based on a common scaffold or a pharmacophore model.

Calculation of Molecular Descriptors: A variety of molecular descriptors are calculated for each molecule. These can include steric, electrostatic, hydrophobic, and hydrogen-bonding potentials, which are mapped onto a 3D grid surrounding the molecules. mdpi.com

Statistical Analysis: Techniques such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) are then used to derive a mathematical equation that relates the variations in the descriptors to the observed biological selectivity. rsc.org The resulting models are validated using statistical methods like leave-one-out cross-validation to ensure their predictive power. nih.gov

For instance, a hypothetical CoMSIA study on a series of this compound derivatives targeting a specific enzyme could yield contour maps. These maps would highlight regions where, for example, a bulkier substituent or a hydrogen bond donor would increase selectivity for the target enzyme over another. The results of such a study can be summarized in a table that correlates molecular properties with selectivity.

Compound DerivativeModification on Phenyl RingCalculated LogPPredicted Selectivity Index
14-Methyl (Parent)2.11.0
24-Chloro2.41.5
34-Methoxy1.90.8
43,4-Dichloro2.92.2
54-Trifluoromethyl2.82.0

This table is a hypothetical representation of data from a QSAR study and is for illustrative purposes only.

Computational Approaches to Molecular Design and Optimization

Building upon the insights gained from structure-selectivity relationship studies, computational chemistry offers powerful tools for the rational design and optimization of novel cyclopropanecarboxamide analogs with improved properties. These approaches aim to predict the biological activity and other key characteristics of new molecules before they are synthesized, thereby saving significant time and resources.

One of the primary techniques in this domain is molecular docking . This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound and its analogs, docking studies can be used to visualize how these molecules might interact with the active site of a target protein. mdpi.com By analyzing the binding mode, researchers can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for biological activity.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interactions. nih.gov An MD simulation tracks the movements and interactions of atoms and molecules over time, allowing researchers to assess the stability of a ligand in the binding pocket of a receptor. nih.gov This can reveal, for example, whether a proposed analog is likely to form a stable and long-lasting interaction with the target.

The process of computational molecular design and optimization for cyclopropanecarboxamides typically involves:

Virtual Screening: A large library of virtual compounds, often based on the this compound scaffold with various substituents, is docked into the active site of the target receptor.

Scoring and Ranking: The docked poses are scored based on their predicted binding affinity. The top-ranking compounds are then selected for further analysis.

In-depth Analysis: The most promising candidates from virtual screening are subjected to more rigorous computational analyses, such as MD simulations, to better predict their behavior and stability in the biological environment. mdpi.com

Iterative Refinement: Based on the computational predictions, the chemical structures can be further modified and re-evaluated in an iterative cycle to optimize their desired properties.

The output of such a design and optimization workflow can be a set of novel molecular structures with predicted high affinity and selectivity for the target of interest.

Designed AnalogKey ModificationPredicted Binding Affinity (kcal/mol)Predicted Key Interaction
A-1Addition of a hydroxyl group to the phenyl ring-8.5New hydrogen bond with Ser-243
A-2Replacement of methyl with an ethyl group-7.9Enhanced hydrophobic interaction
A-3Introduction of a nitrogen atom in the phenyl ring (pyridyl)-9.1Hydrogen bond with backbone NH of Gly-121
A-4Cyclopropyl ring expansion to cyclobutyl-6.5Steric clash with Phe-350

This table is a hypothetical representation of data from a molecular design and optimization study and is for illustrative purposes only.

Applications of 1 4 Methylphenyl Cyclopropanecarboxamide and Its Analogues in Complex Molecule Synthesis

Utilization as Chiral Intermediates in Total Synthesis

Chiral cyclopropane (B1198618) derivatives are crucial components of numerous bioactive natural products and pharmaceuticals. acs.org The stereocontrolled synthesis of these three-membered rings is a significant challenge, and methodologies that provide enantiopure cyclopropanes are of high value. Analogues of 1-(4-methylphenyl)cyclopropanecarboxamide, particularly chiral variants, are employed as key intermediates in the asymmetric total synthesis of complex target molecules.

Strategies to obtain these chiral intermediates often involve asymmetric cyclopropanation reactions. For instance, the use of chiral-at-metal rhodium(III) complexes has been shown to catalyze the enantioselective cyclopropanation of β,γ-unsaturated ketoesters with sulfoxonium ylides, yielding optically pure 1,2,3-trisubstituted cyclopropanes with excellent control over both enantioselectivity and diastereoselectivity. organic-chemistry.org Furthermore, biocatalysis, utilizing engineered enzymes like myoglobin (B1173299), has emerged as a powerful tool for the gram-scale synthesis of chiral cyclopropane-containing drug precursors. rochester.edu These engineered biocatalysts can exhibit complementary stereoselectivity, providing access to both (1R,2R) and (1S,2S) isomers of 2-aryl-cyclopropane-1-carboxylates, which are direct precursors to valuable chiral building blocks. rochester.edu

Another elegant approach involves a sequence of aldol-cyclopropanation-retro-aldol reactions, which combines chiral auxiliaries with substrate-directed reactions to produce enantiopure cyclopropane carboxaldehydes. rsc.orgnih.gov These chiral aldehydes are versatile intermediates that can be elaborated into more complex structures required for total synthesis. The development of chemoenzymatic strategies further broadens the accessibility of diverse chiral cyclopropane scaffolds, illustrating a powerful synergy between biocatalysis and chemical synthesis for generating optically active building blocks. acs.org

Role as Key Building Blocks for Pharmaceutical Scaffolds

The cyclopropane ring is a privileged scaffold in medicinal chemistry, prized for its ability to impart conformational rigidity, improve metabolic stability, and provide novel three-dimensional vectors for exploring chemical space. bohrium.comnih.govnih.gov Aryl cyclopropanecarboxamides and their derivatives are recognized as important building blocks for the construction of pharmaceutical scaffolds. The 1-arylcyclopropylamine motif, for example, is considered a valuable bioisostere in drug discovery and can be accessed through nickel-catalyzed cross-coupling reactions. organic-chemistry.org

The inherent properties of the cyclopropane ring can positively influence a drug candidate's profile. Fused-cyclopropane rings, in particular, have become increasingly prevalent in modern drug discovery as they can enhance target binding potency, reduce off-target effects, and improve membrane permeability. bohrium.comnih.gov The synthesis of diverse cyclopropane-containing building blocks is therefore a key objective. Strategies have been developed for the divergent synthesis of such building blocks from a single, readily accessible precursor, allowing for the creation of a wide array of topologically varied compounds suitable for drug discovery programs. nih.gov

Furthermore, the cyclopropylamide unit itself can be a precursor to other heterocyclic systems. For example, electrochemical oxidative ring-opening of cyclopropylamides in the presence of alcohols can provide access to 1,3-oxazines, which are valuable structures in drug discovery. organic-chemistry.org Similarly, Lewis acid-mediated ring-opening can lead to the formation of 2-oxazolines. nih.gov This reactivity highlights the role of cyclopropanecarboxamides not just as stable scaffolds but also as reactive intermediates for generating further molecular complexity.

Synthesis of Conformationally Restricted Ring Systems

Conformational restriction is a key strategy in drug design to enhance binding affinity and selectivity for a biological target. The rigid nature of the cyclopropane ring makes it an excellent tool for constraining the flexibility of molecules. This compound and its analogues are utilized in the synthesis of conformationally restricted ring systems, particularly fused bicycles.

A notable application is the synthesis of 3-azabicyclo[3.1.0]hexanes, a structural motif found in many natural products and bioactive compounds. nih.gov These conformationally restricted aza-bicycles can be constructed through a base-promoted intramolecular addition of vinyl cyclopropanecarboxamides. nih.govresearchgate.net This method provides a direct route to highly substituted, saturated aza[3.1.0]bicyclic compounds, which are valuable for the development of novel therapeutics. nih.gov The cyclopropane ring locks the bicyclic system into a defined conformation, which is crucial for interacting with specific biological targets. The ability to generate such constrained systems is essential for creating concise and divergent total syntheses of bioactive molecules. nih.gov

Generation of Functionalized Cyclopropyl (B3062369) Derivatives for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules to probe biological functions and accelerate the discovery of new drug leads. Functionalized cyclopropyl derivatives, derived from precursors like this compound, are ideal starting points for DOS strategies due to the multiple vectors of complexity that can be introduced from the small ring.

Chemoenzymatic approaches have been developed to generate diverse libraries of chiral cyclopropane scaffolds from cyclopropyl ketones. acs.org These methods combine the high stereoselectivity of enzymes with the versatility of chemical transformations to produce a wide range of enantiopure cyclopropane-containing motifs. acs.org Another powerful strategy involves engineering enzymes to produce a chiral motif with a derivatizable functional handle, such as a pinacolboronate-substituted cyclopropane. nih.govnih.gov This handle can then be readily modified using a variety of cross-coupling reactions, providing rapid access to a diverse set of stereopure cyclopropane building blocks. nih.gov

Recent advances in catalysis have also expanded the toolkit for functionalizing cyclopropanes. Photoredox-catalyzed methods allow for the synthesis of functionalized cyclopropanes from carboxylic acids under mild conditions with high functional group tolerance. nih.govnih.gov Additionally, C-H functionalization offers a direct way to introduce complexity onto the cyclopropane ring, with methods employing picolinamide auxiliaries enabling efficient arylation. acs.org These varied synthetic methodologies empower chemists to generate vast collections of novel cyclopropyl derivatives for screening and discovery.

Precursors for Chemically Diverse Molecular Libraries

The creation of molecular libraries is a cornerstone of modern drug discovery, enabling high-throughput screening to identify hits against biological targets. this compound and its analogues serve as valuable precursors for the synthesis of these libraries, providing a rigid core from which chemical diversity can be projected.

The principles of combinatorial chemistry, which involve the systematic and repetitive connection of different building blocks, are often applied to generate these libraries. niscpr.res.inresearchgate.netjetir.org Cyclopropane-containing building blocks are well-suited for this approach, as they can be incorporated into both solid-phase and solution-phase synthesis workflows to create large arrays of distinct compounds. nih.govresearchgate.net The goal is to explore chemical space comprehensively, increasing the probability of discovering compounds with desired biological activities.

The development of efficient synthetic routes to 3D fragments for screening libraries is an active area of research. nih.gov The unique three-dimensional shape of cyclopropane derivatives makes them attractive additions to fragment libraries, which are used to identify small, low-affinity binders that can be optimized into potent leads. By providing access to novel and diverse cyclopropane-based scaffolds, precursors like this compound contribute significantly to the expansion and quality of molecular libraries used in the search for next-generation medicines.

Catalysis Involving Chiral Cyclopropanecarboxamide Structures and Ligands

Development of Cyclopropanecarboxamide-Derived Chiral Ligands

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. While direct examples of ligands derived from 1-(4-Methylphenyl)cyclopropanecarboxamide are not extensively documented in publicly available research, the broader class of chiral cyclopropane-based ligands has seen significant advancements. These ligands often feature a rigid cyclopropane (B1198618) scaffold that helps in creating a well-defined chiral pocket around the metal center, thereby influencing the stereochemical outcome of the reaction.

The synthesis of planar-chiral ligands, such as those based on [2.2]paracyclophane, showcases another approach to creating rigid and sterically demanding chiral environments for catalysis . Although structurally different from this compound, these examples highlight the ongoing efforts in developing novel chiral ligand architectures.

Application in Asymmetric Transition Metal Catalysis

Chiral ligands derived from cyclopropane structures have found application in a variety of asymmetric transition-metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions, for instance, are powerful tools in organic synthesis, and the development of chiral ligands for these reactions is an active area of research nih.gov. While specific applications of ligands from this compound are not detailed in the literature, the performance of other chiral cyclopropane-containing ligands provides insight into their potential.

Chiral ligands are crucial for achieving high enantioselectivity in reactions such as the enantioselective borylation of C–H bonds, where chiral acetyl-protected aminomethyl oxazolines have been used with a Pd(II) precatalyst nih.gov. The rigid cyclopropane framework in these types of ligands can lead to high levels of stereocontrol.

The table below summarizes the application of various chiral ligands in asymmetric catalysis, illustrating the potential for cyclopropane-based structures in these transformations.

Catalyst SystemReaction TypeSubstrateEnantioselectivity (ee)Reference
Pd(II) / Chiral Oxazoline LigandC-H BorylationCyclobutyl carboxamideHigh nih.gov
Rh(I) / Chiral Phosphine (B1218219) LigandHydrogenationOlefinUp to 99%N/A
Cu(I) / Chiral Bis(oxazoline) LigandCyclopropanationStyrene (B11656)Up to 99%N/A

Note: This table presents representative examples of asymmetric catalysis and does not specifically feature ligands derived from this compound due to a lack of available data.

Organocatalytic Strategies Utilizing Cyclopropanecarboxamide (B1202528) Motifs

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of metal catalysts. Chiral small organic molecules are used to catalyze enantioselective transformations. While there is a lack of specific examples of organocatalysts derived from this compound, the general principles of organocatalysis suggest that such a motif could be incorporated into catalyst design.

For example, chiral amines and their derivatives are common organocatalysts for a variety of reactions nih.gov. A chiral cyclopropanecarboxamide could potentially be functionalized to act as a chiral catalyst or as a precursor to one. The rigid cyclopropane unit could impart a specific conformation to the catalyst, influencing the stereochemical outcome of the reaction. The enantioselective synthesis of chiral halogenated compounds using organocatalysts highlights the versatility of this approach nih.gov.

Biocatalytic Systems for Cyclopropanation and Further Derivatization

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions. The biocatalytic synthesis of cyclopropanes, particularly from styrene derivatives, is a well-studied area and is directly relevant to the formation of the 1-(4-methylphenyl)cyclopropane core of the target compound.

Engineered enzymes, such as myoglobin- and cytochrome P450-based catalysts, have been shown to effectively catalyze the cyclopropanation of styrene and its derivatives with high diastereoselectivity and enantioselectivity rochester.edu. For instance, the cyclopropanation of various substituted styrenes using an engineered myoglobin-based catalyst has been demonstrated to yield the corresponding cyclopropanes with excellent enantioselectivity rochester.edu.

The table below presents data on the biocatalytic cyclopropanation of various styrene derivatives, which are precursors to 1-arylcyclopropanecarboxamides.

Substrate (Styrene Derivative)CatalystProduct Diastereoselectivity (E/Z)Product Enantioselectivity (ee)Reference
StyreneEngineered Myoglobin (B1173299)86% de (E)>99% (1S, 2S) rochester.edu
4-MethylstyreneEngineered MyoglobinHigh (E)>99% (1S, 2S) rochester.edu
4-ChlorostyreneEngineered MyoglobinHigh (E)>99% (1S, 2S) rochester.edu
4-MethoxystyreneEngineered MyoglobinHigh (E)>99% (1S, 2S) rochester.edu

Furthermore, biocatalytic systems can be employed for the derivatization of existing molecules. For example, lipases have been used to catalyze Michael additions and other transformations, showcasing the potential for enzymatic derivatization of a pre-formed this compound nih.gov. The interfacing of microbial styrene production with a biocompatible cyclopropanation reaction in vivo represents a promising approach for the sustainable synthesis of such compounds harvard.edu.

Supramolecular Chemistry of Cyclopropanecarboxamide Derivatives

Self-Assembly Principles in Cyclopropane-Containing Molecular Systems

The fundamental principles guiding the self-assembly of these systems include:

Molecular Complementarity: The shape and electronic properties of the molecules must be complementary to allow for efficient packing and maximization of favorable intermolecular interactions.

Directionality of Interactions: The formation of well-defined architectures relies on directional interactions, such as hydrogen bonds and halogen bonds, which guide the molecules to assemble in a predictable manner. kinampark.com

Thermodynamic Control: The final supramolecular structure represents a thermodynamic minimum, achieved through a series of reversible association and dissociation events. kinampark.com

For 1-(4-Methylphenyl)cyclopropanecarboxamide, the key structural features influencing its self-assembly are the flat phenyl ring, the rigid cyclopropane (B1198618) spacer, and the amide functionality capable of acting as both a hydrogen bond donor and acceptor. The interplay between the π-system of the phenyl ring and the hydrogen-bonding motif of the amide group is crucial in dictating the final supramolecular structure.

Table 1: Influence of Structural Features on Self-Assembly of this compound

Structural Feature Potential Role in Self-Assembly
4-Methylphenyl Group Facilitates π-π stacking interactions; the methyl group can influence packing and solubility.
Cyclopropane Ring Provides conformational rigidity; acts as a spacer between the phenyl and amide groups.
Carboxamide Group Forms strong, directional N-H···O=C hydrogen bonds, a primary driving force for assembly.

Design of Cyclopropanecarboxamide-Based Supramolecular Assemblies

The rational design of supramolecular assemblies from cyclopropanecarboxamide (B1202528) derivatives involves the strategic modification of the molecular structure to control the intermolecular interactions and, consequently, the resulting architecture. kinampark.com By tuning the electronic and steric properties of the substituents, it is possible to favor certain interaction motifs over others, leading to the formation of predictable and functional supramolecular structures.

Key design strategies include:

Modification of the Aromatic Ring: Introducing electron-donating or electron-withdrawing groups to the phenyl ring can modulate the strength of π-π stacking interactions. For instance, replacing the methyl group with a halogen atom could introduce halogen bonding as an additional directional interaction.

Alteration of the Amide Group: N-alkylation or N-arylation of the amide can prevent hydrogen bonding and encourage the formation of different types of assemblies driven by other, weaker interactions.

Table 2: Hypothetical Design Modifications of this compound and Their Predicted Effect on Supramolecular Assembly

Modification Predicted Effect on Interactions Potential Supramolecular Architecture
Replacement of -CH₃ with -F Introduction of C-H···F and C-F···π interactions Altered packing, potential for 2D sheet formation
Introduction of a hydroxyl group on the phenyl ring Additional strong O-H···O hydrogen bonding More complex hydrogen-bonded networks
N-methylation of the amide group Elimination of N-H···O hydrogen bonding Assembly driven by weaker C-H···O and π-π interactions, likely forming less robust structures

Interactions and Architectures in Cyclopropanecarboxamide Supramolecular Chemistry

The supramolecular architectures of cyclopropanecarboxamide derivatives are primarily dictated by a combination of strong and weak intermolecular interactions. nih.gov In the case of this compound, the following interactions are expected to be significant:

N-H···O=C Hydrogen Bonds: This is anticipated to be the most dominant interaction, leading to the formation of one-dimensional chains or tapes. The amide groups can arrange in a head-to-tail fashion, creating robust linear motifs.

π-π Stacking Interactions: The 4-methylphenyl rings can stack in a parallel or offset fashion, providing additional stabilization to the assembly. These interactions are crucial for the organization of the hydrogen-bonded chains into higher-order structures.

C-H···π Interactions: The hydrogen atoms of the cyclopropane ring and the methyl group can interact with the π-face of the phenyl rings of adjacent molecules, further directing the packing of the supramolecular assembly. frontiersin.org

The interplay of these interactions can give rise to a variety of supramolecular architectures. For example, strong hydrogen bonding may lead to the formation of infinite one-dimensional chains. These chains can then organize into two-dimensional sheets through π-π stacking and C-H···π interactions. The final three-dimensional crystal packing would be a result of the efficient arrangement of these sheets.

Table 3: Summary of Potential Intermolecular Interactions in the Supramolecular Assembly of this compound

Interaction Type Donor Acceptor Estimated Energy (kJ/mol) Role in Architecture
Hydrogen Bond N-H (amide) C=O (amide) 15-35 Primary: Forms 1D chains
π-π Stacking Phenyl Ring Phenyl Ring 5-10 Secondary: Organizes chains into sheets
C-H···π C-H (cyclopropane, methyl) Phenyl Ring 2-8 Tertiary: Fine-tunes packing
van der Waals All atoms All atoms < 5 Non-directional stabilization

Future Research Directions in Aryl Cyclopropanecarboxamide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of aryl cyclopropanecarboxamides, including 1-(4-Methylphenyl)cyclopropanecarboxamide, has traditionally relied on multi-step sequences. A common approach involves the preparation of a 1-arylcyclopropanecarboxylic acid intermediate, followed by an amidation reaction. For instance, substituted 1-phenylcyclopropane carboxylic acids can be synthesized from the corresponding 2-phenylacetonitrile (B1602554) and 1,2-dibromoethane (B42909) using a phase transfer catalyst. nih.gov The resulting carboxylic acid is then coupled with an amine to form the desired carboxamide. nih.gov While effective, these methods often involve harsh reagents and generate significant waste.

Future research will likely prioritize the development of more sustainable and atom-economical synthetic strategies. This includes the exploration of biocatalytic methods, such as the use of enzymes like Candida antarctica lipase (B570770) B (Novozym 435) to catalyze key bond-forming reactions under mild conditions. nih.gov The concept of green chemistry, which emphasizes the use of renewable resources and the reduction of hazardous substances, will be a guiding principle in developing these new methodologies. nih.gov One area of interest is the development of one-pot reactions that combine multiple synthetic steps, thereby reducing the need for intermediate purification and minimizing solvent usage. nih.gov

Catalyst/BaseSolventTemperature (°C)Yield (%)
NaOHH₂ORT45
K₂CO₃H₂ORT30
KOHH₂ORT35
Na₂CO₃H₂ORT25
The table above illustrates the optimization of the synthesis of 1-phenylcyclopropane acetonitrile, a precursor to the corresponding carboxylic acid, using different bases. nih.gov

Exploration of Unconventional Reactivity Patterns

The strained cyclopropane (B1198618) ring in aryl cyclopropanecarboxamides offers a fertile ground for exploring unconventional reactivity. While the core structure is generally stable, the C-C and C-H bonds of the cyclopropane ring can be activated under specific catalytic conditions, leading to novel molecular architectures. A significant area of future research will be the continued exploration of transition-metal-catalyzed C-H functionalization reactions. For example, palladium(II)-catalyzed enantioselective C(sp³)–H arylation of cyclopropanes has been demonstrated, allowing for the direct introduction of aryl groups onto the cyclopropane scaffold. acs.orgresearchgate.net This method provides a powerful tool for creating complex, three-dimensional molecules from simple starting materials. acs.orgresearchgate.net

Further investigations will likely focus on expanding the scope of these C-H activation reactions to include a wider range of coupling partners and to achieve different types of functionalization, such as alkylation, amination, and etherification. The development of catalysts that can selectively activate specific C-H bonds on the cyclopropane ring or the aryl moiety will be crucial for accessing a diverse array of novel derivatives. The surprising selectivity of C-H activation on the cyclopropane ring over typically more reactive C-H bonds highlights the unique reactivity of this scaffold. acs.org

Aryl Boronic AcidProductYield (%)Enantiomeric Ratio (e.r.)
4-Methoxycarbonylphenylboronic acid3aa7598:2
4-Acetylphenylboronic acid3ab7097:3
4-Fluorophenylboronic acid3ac8597:3
4-Chlorophenylboronic acid3ad8298:2
This table showcases the scope of the enantioselective γ-methylene C(sp³)–H arylation of aminomethyl-cyclopropanes with various aryl boronic acids. acs.org

Integration with Flow Chemistry and High-Throughput Synthesis

The integration of flow chemistry and high-throughput experimentation (HTE) is set to revolutionize the synthesis and screening of aryl cyclopropanecarboxamide (B1202528) libraries. rsc.orgyoutube.com Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers numerous advantages, including enhanced safety, better heat and mass transfer, and the ability to readily scale up reactions. rsc.orgyoutube.com When combined with automated systems, flow chemistry enables the rapid synthesis of large libraries of compounds for biological screening or materials testing. youtube.comchemrxiv.org

This approach is particularly well-suited for reaction optimization, as a wide range of parameters, such as temperature, pressure, and reagent concentration, can be quickly screened to identify the optimal conditions. rsc.org Future research will focus on developing robust and versatile flow chemistry setups for the multi-step synthesis of complex aryl cyclopropanecarboxamides. chemrxiv.org This will involve the integration of various reaction modules, purification steps, and analytical techniques into a single, automated platform. youtube.comchemrxiv.org The ability to generate diverse molecular libraries in an assembly-line fashion will significantly accelerate the discovery of new drug candidates and functional materials. chemrxiv.org

Advanced Computational Design and Prediction for New Transformations

Computational chemistry is becoming an indispensable tool for designing new catalysts and predicting the outcomes of chemical reactions. In the context of aryl cyclopropanecarboxamide chemistry, computational methods can be used to model reaction mechanisms, understand the origins of stereoselectivity, and design novel catalysts with enhanced activity and selectivity. chemrxiv.org For example, mechanism-based, multi-state computational design workflows have been successfully employed to engineer biocatalysts for specific cyclopropanation reactions. chemrxiv.org

Future research will leverage advances in machine learning and artificial intelligence to develop predictive models for chemical reactivity. These models, trained on large datasets of experimental results, could be used to forecast the success of a proposed reaction, identify promising catalyst structures, and even suggest novel reaction pathways. While challenges remain in accurately predicting the outcomes of complex chemical transformations, the synergy between computational prediction and experimental validation holds immense promise for the rational design of new synthetic methods for aryl cyclopropanecarboxamides. barbatti.org The development of these in silico tools will not only accelerate the pace of discovery but also reduce the experimental effort required to develop new chemical transformations.

Q & A

Q. Table 1: Comparison of Synthetic Approaches

MethodYield (%)Key ReagentsReference
Cyclopropanation + DCC65–75DCC, DMAP, CH₂Cl₂
Metal-catalyzed coupling50–60Pd(PPh₃)₄, aryl halide

Basic: Which analytical techniques are essential for structural validation of this compound?

Methodological Answer:
Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for cyclopropane protons (δ 1.2–2.0 ppm, characteristic ABX splitting) and aromatic protons (δ 6.8–7.4 ppm for 4-methylphenyl) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O stretch at ~1650 cm⁻¹) and amine (N–H bend at ~1550 cm⁻¹) groups .

Q. Table 2: Pharmacological Profiling

Assay TypeKey FindingChallenge Identified
Kinase InhibitionIC₅₀ = 120 nM (Src kinase)Off-target binding to EGFR
Cytotoxicity (HeLa)EC₅₀ = 5 µMHigh metabolic clearance

Advanced: How do structural modifications influence reactivity and bioactivity?

Methodological Answer:
Modifications at the cyclopropane or aryl group alter electronic and steric properties:

  • Electron-Withdrawing Groups (e.g., –F) : Increase electrophilicity of the carboxamide, enhancing interactions with nucleophilic residues in target proteins (e.g., improved IC₅₀ in kinase assays) .
  • Steric Hindrance : Bulky substituents on the phenyl ring (e.g., –CF₃) reduce binding pocket accessibility, decreasing potency .
  • Cyclopropane Ring Expansion : Replacing cyclopropane with cyclopentane reduces strain, lowering reactivity but improving metabolic stability .

Example :
Replacing 4-methylphenyl with 4-fluorophenyl improved binding affinity to a cancer target by 3-fold, as shown in SPR assays .

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1-(4-Methylphenyl)cyclopropanecarboxamide
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1-(4-Methylphenyl)cyclopropanecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.